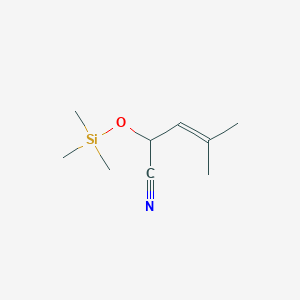
3-Pentenenitrile, 4-methyl-2-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentenenitrile, 4-methyl-2-(trimethylsilyl)- is an organic compound characterized by the presence of a nitrile group, a vinyl group, and a trimethylsilyl group
Méthodes De Préparation
The synthesis of 3-Pentenenitrile, 4-methyl-2-(trimethylsilyl)- can be achieved through several synthetic routes. One common method involves the reaction of 3-pentenenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
3-Pentenenitrile, 4-methyl-2-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-Pentenenitrile, 4-methyl-2-(trimethylsilyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Pentenenitrile, 4-methyl-2-(trimethylsilyl)- involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the trimethylsilyl group can act as a protecting group during synthesis. The vinyl group can undergo polymerization or other addition reactions, contributing to the compound’s reactivity and versatility.
Comparaison Avec Des Composés Similaires
3-Pentenenitrile, 4-methyl-2-(trimethylsilyl)- can be compared with other similar compounds such as:
3-Pentenenitrile: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
4-Methyl-2-(trimethylsilyl)-butanenitrile: Similar structure but with different positioning of the nitrile and vinyl groups.
Trimethylsilyl cyanide: Contains a trimethylsilyl group and a nitrile group but lacks the vinyl group. The uniqueness of 3-Pentenenitrile, 4-methyl-2-(trimethylsilyl)- lies in its combination of functional groups, which provides a balance of reactivity and stability for various applications.
Propriétés
Numéro CAS |
60550-33-6 |
|---|---|
Formule moléculaire |
C9H17NOSi |
Poids moléculaire |
183.32 g/mol |
Nom IUPAC |
4-methyl-2-trimethylsilyloxypent-3-enenitrile |
InChI |
InChI=1S/C9H17NOSi/c1-8(2)6-9(7-10)11-12(3,4)5/h6,9H,1-5H3 |
Clé InChI |
FWMOQDOQRQEJDR-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(C#N)O[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


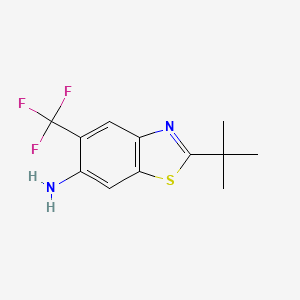
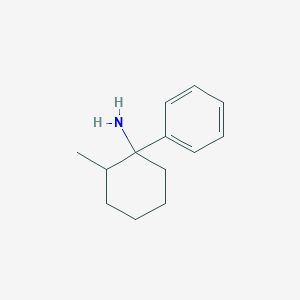
![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro-](/img/structure/B14608341.png)
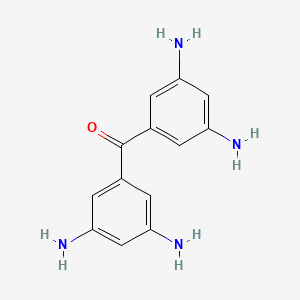
![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)
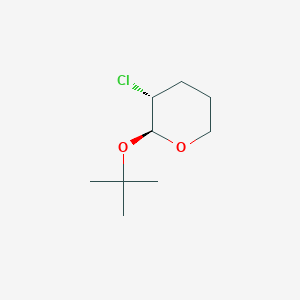
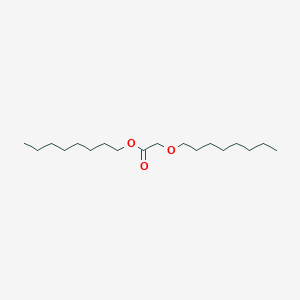
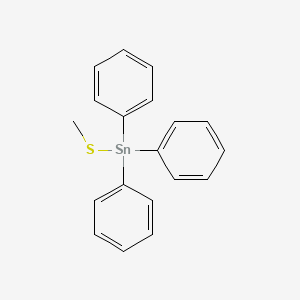
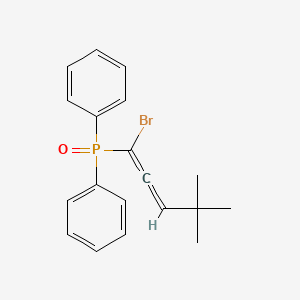
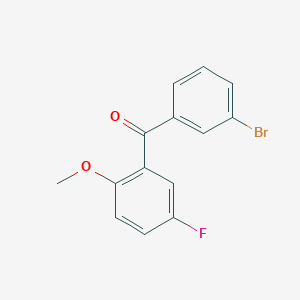
![5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole](/img/structure/B14608391.png)
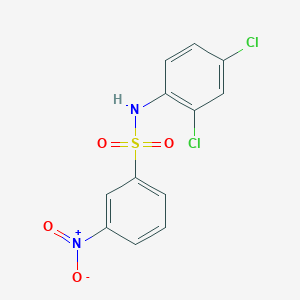
![Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608409.png)
